1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
51773-23-0
VCID:
VC0135944
InChI:
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1
SMILES:
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
Molecular Formula:
C18H23NO2
Molecular Weight:
285.4 g/mol
1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
CAS No.: 51773-23-0
Cat. No.: VC0135944
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51773-23-0 |
---|---|
Molecular Formula | C18H23NO2 |
Molecular Weight | 285.4 g/mol |
IUPAC Name | (1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde |
Standard InChI | InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1 |
Standard InChI Key | XSOPBBOEINVWML-GOSISDBHSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O |
SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
Canonical SMILES | COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator